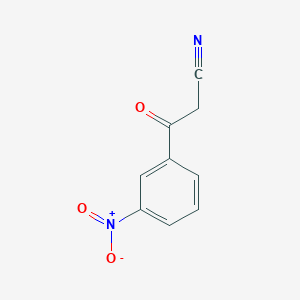

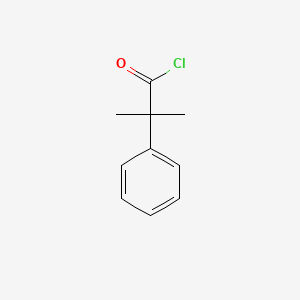

![molecular formula C7H4BrN3O2 B1313999 2-溴-3-硝基咪唑并[1,2-a]吡啶 CAS No. 67625-22-3](/img/structure/B1313999.png)

2-溴-3-硝基咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

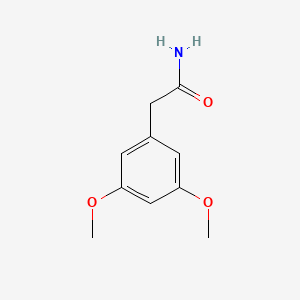

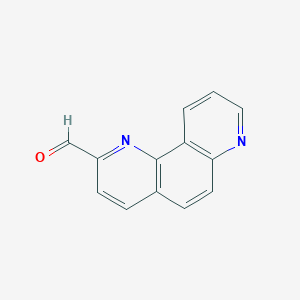

2-Bromo-3-nitroimidazo[1,2-a]pyridine is a chemical compound . It is used in organic syntheses and as pharmaceutical intermediates . The compound has spectra that include 1 NMR, 1 FTIR, and 2 UV-Vis .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A chemodivergent reaction involving the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .Molecular Structure Analysis

The molecular structures of the title compound have been optimized using both DFT and HF methods . The Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .科学研究应用

Antimicrobial Applications

Imidazo[1,2-a]pyridine derivatives have been studied for their antimicrobial properties. For instance, certain analogues have shown efficacy against tuberculosis (TB) in mouse models, indicating a potential application for “2-Bromo-3-nitroimidazo[1,2-a]pyridine” in developing anti-TB agents .

Chemodivergent Synthesis

The compound’s structure may allow for chemodivergent synthesis routes, leading to various N-(pyridin-2-yl)amides and bromoimidazo derivatives. This versatility can be crucial in pharmaceutical synthesis and drug design .

Antiparasitic Activity

Imidazo[1,2-a]pyridine compounds have been evaluated for their activity against parasitic infections. For example, derivatives have been tested against Leishmania donovani and Trypanosoma brucei, suggesting that “2-Bromo-3-nitroimidazo[1,2-a]pyridine” could be explored for antiparasitic drug development .

Solubility Improvement

The bromo and nitro groups may influence the solubility of the compound. Research into improving aqueous solubility of imidazo[1,2-a]pyridines could lead to better drug formulations and enhanced bioavailability .

Medicinal Chemistry

The imidazopyridine scaffold is known for its wide range of applications in medicinal chemistry due to its structural characteristics. The specific substitutions on “2-Bromo-3-nitroimidazo[1,2-a]pyridine” might offer unique interactions with biological targets .

作用机制

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 2-bromo-3-nitroimidazo[1,2-a]pyridine belongs, are known to interact with various biological targets due to their wide range of applications in medicinal chemistry .

Mode of Action

It’s synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the intermediate .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various biochemical pathways due to their wide range of applications in medicinal chemistry .

安全和危害

属性

IUPAC Name |

2-bromo-3-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-7(11(12)13)10-4-2-1-3-5(10)9-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDPRJDCPOMMHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-nitroimidazo[1,2-a]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

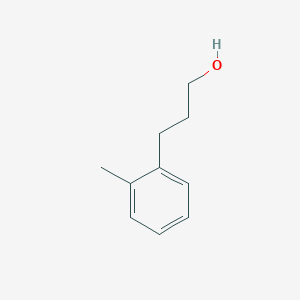

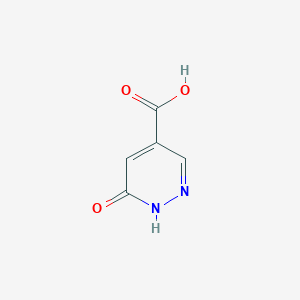

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)